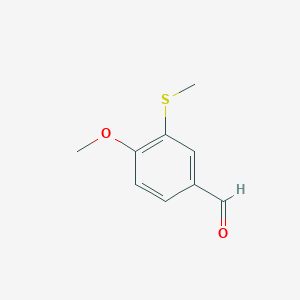

4-Methoxy-3-(methylsulfanyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKMHMMBGAAACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75889-55-3 | |

| Record name | 4-methoxy-3-(methylsulfanyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility data of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical physicochemical property that governs process design, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the principles and methodologies related to the solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its determination and analysis by leveraging data from structurally analogous compounds. We delve into the theoretical underpinnings of solubility, detail rigorous experimental protocols for its measurement, and explore various thermodynamic models for data correlation and prediction. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and apply solubility principles in a laboratory and industrial context.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is a cornerstone parameter. It is defined as the maximum amount of a substance (solute) that can be dissolved in a specified amount of a dissolving medium (solvent) at thermodynamic equilibrium.[1] Understanding the solubility of a compound like 4-Methoxy-3-(methylsulfanyl)benzaldehyde, a potential intermediate in organic synthesis, is paramount for several key operations:

-

Crystallization and Purification: The selection of an appropriate solvent system with optimal solubility characteristics is crucial for achieving high purity and yield during crystallization.

-

Reaction Kinetics: Many chemical reactions are carried out in solution, and the solubility of reactants directly influences reaction rates and efficiency.

-

Process Design and Scale-up: Accurate solubility data is essential for designing and scaling up manufacturing processes, including equipment sizing and solvent selection.

-

Formulation Development: For active pharmaceutical ingredients, solubility in various solvents, including biorelevant media, dictates bioavailability and dosage form design.

This guide provides the theoretical and practical foundation for approaching the solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde, from experimental determination to predictive modeling.

Physicochemical Profile of 4-Methoxy-3-(methylsulfanyl)benzaldehyde

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility behavior. The fundamental principle of "like dissolves like" suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2] The key physicochemical properties of 4-Methoxy-3-(methylsulfanyl)benzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [3] |

| Molecular Weight | 182.24 g/mol | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)SC | [3] |

| InChIKey | JGKMHMMBGAAACW-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.8 | [3] |

The presence of an aldehyde, a methoxy group, and a methylsulfanyl group imparts a degree of polarity to the molecule, suggesting it will exhibit solubility in a range of organic solvents. The predicted XlogP value of 1.8 indicates a moderate level of lipophilicity.

Experimental Determination of Solubility

The most reliable solubility data comes from direct experimental measurement. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.[4]

Protocol: Isothermal Saturation Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Methoxy-3-(methylsulfanyl)benzaldehyde to a series of sealed flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is established with the solid phase.

-

Equilibration: Place the flasks in a thermostatic shaker bath maintained at a constant temperature (e.g., 298.15 K). Agitate the flasks for a sufficient duration (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[4]

-

Phase Separation: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid particles.

-

Quantification: Accurately dilute the collected sample with a suitable solvent and analyze its concentration using a validated analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.

-

UV-Vis Spectrophotometry: Suitable for compounds with a chromophore, after establishing a calibration curve.

-

Gravimetric Method: Involves evaporating the solvent from a known mass of the saturated solution and weighing the residual solute.

-

-

Data Calculation: The mole fraction solubility (x) is calculated from the measured concentration.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask method.

Thermodynamic Modeling of Solubility Data

While experimental data is essential, its utility is greatly enhanced by thermodynamic models. These mathematical equations correlate the experimental data, allowing for interpolation at different temperatures and providing insight into the dissolution process.[5][6]

The van't Hoff Equation

The van't Hoff equation is a fundamental model that describes the temperature dependence of solubility.[7] The linear form is widely used:

ln x = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

-

x is the mole fraction solubility

-

ΔHsol is the standard enthalpy of solution

-

ΔSsol is the standard entropy of solution

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

A plot of ln x versus 1/T yields a straight line, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively.[7][8] This model assumes that enthalpy and entropy are constant over the temperature range studied.[1]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility with temperature by incorporating a logarithmic temperature term.[9][10]

ln x = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to experimental data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.[11] The modified Apelblat equation is widely recognized for its accuracy and good fit with experimental data.[5][6]

The Buchowski-Ksiazczak (λh) Model

The λh model is another semi-empirical equation particularly useful for describing the dissolution behavior in systems where solute-solute and solute-solvent interactions are significant.[11]

ln [1 + (λ/(x - 1))] = λh [(1/T) - (1/Tm)]

Where:

-

λ and h are model parameters. λ represents the non-ideality of the solution, and h is related to the enthalpy of mixing.[11][12]

-

Tm is the melting point of the solute.

Illustrative Solubility Data and Modeling

Table 1: Mole Fraction Solubility (x) of 4-(methylsulfonyl)benzaldehyde in Acetonitrile + Methanol Mixtures at Various Temperatures. (Data adapted for illustrative purposes from Li et al., 2017[13])

| Temperature (K) | Acetonitrile (w=0.9) | Acetonitrile (w=0.7) | Acetonitrile (w=0.5) |

| 283.15 | 0.0251 | 0.0215 | 0.0182 |

| 288.15 | 0.0298 | 0.0256 | 0.0217 |

| 293.15 | 0.0354 | 0.0304 | 0.0258 |

| 298.15 | 0.0420 | 0.0361 | 0.0306 |

| 303.15 | 0.0498 | 0.0428 | 0.0363 |

| 308.15 | 0.0591 | 0.0508 | 0.0431 |

| 313.15 | 0.0701 | 0.0603 | 0.0512 |

| 318.15 | 0.0832 | 0.0716 | 0.0608 |

This data demonstrates a common trend: solubility increases with increasing temperature, indicating that the dissolution process is endothermic.[13]

Diagram: Data Analysis and Modeling Workflow

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. PubChemLite - 4-methoxy-3-(methylsulfanyl)benzaldehyde (C9H10O2S) [pubchemlite.lcsb.uni.lu]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Molecular weight and formula of 4-Methoxy-3-(methylthio)benzaldehyde

An In-depth Technical Guide: 4-Methoxy-3-(methylthio)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-(methylthio)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While not as commonly documented as its isomers, its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive compounds and functional materials. This document details its core molecular profile, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications, particularly in drug development. All protocols and claims are grounded in established chemical principles and supported by authoritative references to analogous compounds.

Core Molecular Profile

4-Methoxy-3-(methylthio)benzaldehyde, with the IUPAC name 4-methoxy-3-(methylsulfanyl)benzaldehyde, is an aromatic aldehyde featuring three key functional groups: an aldehyde, a methoxy ether, and a methylthio ether. The electronic interplay between the electron-donating methoxy and methylthio groups and the electron-withdrawing aldehyde group dictates the molecule's reactivity and physicochemical properties. The methoxy group at position 4 is a strong ortho-, para-director, while the methylthio group at position 3 provides steric influence and an additional site for potential oxidation or metal coordination.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source/Method |

| IUPAC Name | 4-methoxy-3-(methylsulfanyl)benzaldehyde | Nomenclature |

| Molecular Formula | C₉H₁₀O₂S | Calculated |

| Molecular Weight | 182.24 g/mol | Calculated[1] |

| Canonical SMILES | COC1=C(SC)C=C(C=O)C=C1 | Structure |

| InChI Key | (Predicted) | Structure |

| CAS Number | Not assigned | Database Search |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_CHO [label="C", pos="4.5,0!"]; H_CHO [label="H", pos="5.2,-0.5!"]; O_CHO [label="O", pos="5.2,0.5!"];

O_MeO [label="O", pos="-1.5,2.5!"]; C_MeO [label="CH₃", pos="-2.5,3.0!"];

S_MeS [label="S", pos="1.5,2.5!"]; C_MeS [label="CH₃", pos="2.5,3.0!"];

H3 [label="H", pos="-3.5,0!"]; H5 [label="H", pos="3.5,-2.2!"]; H6 [label="H", pos="1.5,-3.5!"];

// Positions for ring carbons C1 [pos="0,2!"]; C2 [pos="-1.73,1!"]; C3 [pos="-1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="1.73,-1!"]; C6 [pos="1.73,1!"];

// Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituent Bonds C1 -- O_MeO [label=""]; O_MeO -- C_MeO [label=""];

C2 -- S_MeS [label=""]; S_MeS -- C_MeS [label=""];

C4 -- C_CHO [label=""]; C_CHO -- H_CHO [label=""]; C_CHO -- O_CHO [label="="];

C3 -- H3 [label=""]; C5 -- H5 [label=""]; C6 -- H6 [label=""]; }

Caption: 2D structure of 4-Methoxy-3-(methylthio)benzaldehyde.

Physicochemical & Spectroscopic Characterization (Predicted)

Direct experimental data for this specific isomer is scarce. However, we can reliably predict its spectral characteristics based on well-understood principles of NMR and IR spectroscopy and by drawing comparisons with structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale & Comparative Insights |

| ¹H NMR | δ ~9.8 ppm (s, 1H, CHO); δ ~7.4-7.6 ppm (m, 2H, Ar-H); δ ~6.9-7.1 ppm (d, 1H, Ar-H); δ ~3.9 ppm (s, 3H, OCH₃); δ ~2.5 ppm (s, 3H, SCH₃) | The aldehydic proton is highly deshielded. The aromatic region will show a complex splitting pattern due to the three adjacent protons. The methoxy and methylthio singlets will appear in their characteristic regions, similar to those observed for 4-methoxybenzaldehyde and 4-(methylthio)benzaldehyde respectively.[2][3] |

| ¹³C NMR | δ ~191 ppm (C=O); δ ~165 ppm (C-OCH₃); δ ~125-135 ppm (Ar-C); δ ~110 ppm (Ar-C); δ ~56 ppm (OCH₃); δ ~15 ppm (SCH₃) | The carbonyl carbon resonance is characteristic of benzaldehydes. The carbon attached to the methoxy group will be significantly downfield. The methyl carbons of the methoxy and methylthio groups will be upfield. |

| IR (KBr) | ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde); ~1685-1700 cm⁻¹ (C=O stretch, aldehyde); ~1580, 1500 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-O stretch, aryl ether); ~690 cm⁻¹ (C-S stretch) | These frequencies are highly characteristic of the functional groups present. The strong carbonyl stretch is a key identifier. The C-H stretches of the aldehyde (Fermi doublet) are also diagnostic.[4] |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 182.24. Key fragments would likely involve loss of CHO (m/z 29), CH₃ (m/z 15), and potentially rearrangement products. | High-resolution mass spectrometry should confirm the elemental composition of C₉H₁₀O₂S. |

**3. Synthesis and Reactivity

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The most logical and efficient route to synthesize 4-Methoxy-3-(methylthio)benzaldehyde is via electrophilic formylation of the corresponding substituted benzene, 2-methoxythioanisole. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is effective for electron-rich aromatic systems and generally favors formylation para to the strongest activating group.

Causality: The methoxy group is a more powerful activating group than the methylthio group. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile (the Vilsmeier reagent) will be directed primarily to the position para to the methoxy group (position 4), yielding the desired product.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.1 eq) in an appropriate solvent (e.g., anhydrous dichloromethane) to 0 °C. Add anhydrous dimethylformamide (DMF, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-methoxythioanisole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice containing sodium acetate (3.0 eq). This step hydrolyzes the intermediate iminium salt to the aldehyde. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Workup: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-Methoxy-3-(methylthio)benzaldehyde.

Key Reactivity

The aldehyde functional group is the primary site of reactivity, making this molecule a versatile building block. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines or semicarbazides to form hydrazones and semicarbazones, respectively.[5][6][7] These reactions are fundamental in constructing larger, more complex molecules for biological screening. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

Applications in Drug Discovery and Materials Science

Substituted benzaldehydes are cornerstone intermediates in pharmaceutical synthesis. 4-(Methylthio)benzaldehyde, a closely related analogue, is a known intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[8] The title compound serves as a valuable scaffold for generating molecular libraries for high-throughput screening.

Key Application Areas:

-

Antimicrobial/Anticancer Agents: The aldehyde can be derivatized into thiosemicarbazones and hydrazones, classes of compounds known for their potential antimicrobial and antitumor activities.[6][7] The presence of the sulfur atom may enhance these properties or allow for unique coordination with metal cofactors in enzymes.

-

Enzyme Inhibitors: As an intermediate for COX-2 inhibitors, this scaffold is proven to be effective for generating anti-inflammatory agents.[8] The specific substitution pattern may offer new selectivity profiles.

-

Ligand Synthesis: The molecule can be used to synthesize Schiff base ligands capable of coordinating with various transition metals.[5] These metal complexes have applications in catalysis and as sensing materials.

Caption: Role as a versatile building block in drug discovery.

Safety, Handling, and Storage

While this specific compound has not been fully investigated for its toxicological properties, it should be handled with the care afforded to other aromatic aldehydes.[9] It may cause skin, eye, and respiratory tract irritation.[10] Ingestion may be harmful.[11]

Table 3: Handling and Personal Protective Equipment (PPE)

| Aspect | Guideline |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[12] |

| Eye/Face Protection | Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[10][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10][12] |

| Respiratory Protection | Not typically required with adequate engineering controls. If vapors or aerosols are generated, use a respirator that meets OSHA or EN 149 standards.[10] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[10][12] Keep away from heat and sources of ignition.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][11] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist in any case.[10][11] |

References

-

Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... - ResearchGate. ResearchGate. [Link]

-

FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... - ResearchGate. ResearchGate. [Link]

-

bmse010130 4-methoxy Benzaldehyde at BMRB. BMRB. [Link]

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. RSC Publishing. [Link]

-

4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone - PMC - PubMed Central. PMC. [Link]

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents.

Sources

- 1. Buy 3-Methoxy-4-(methylthio)benzaldehyde | 68885-46-1 [smolecule.com]

- 2. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 3. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-(Methylthio)benzaldehyde(3446-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Knoevenagel condensation protocols for 4-Methoxy-3-(methylsulfanyl)benzaldehyde

An Application Guide to Knoevenagel Condensation Protocols for 4-Methoxy-3-(methylsulfanyl)benzaldehyde

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the Knoevenagel condensation of 4-methoxy-3-(methylsulfanyl)benzaldehyde. We will explore the underlying mechanism and present field-proven protocols, emphasizing the rationale behind experimental choices to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[3][4] These products, such as the derivatives of 4-methoxy-3-(methylsulfanyl)benzaldehyde, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5][6] The electron-donating methoxy group and the sulfur-containing methylsulfanyl group on the benzaldehyde ring can influence its reactivity and provide handles for further synthetic transformations. This guide focuses on providing robust and adaptable protocols for this specific substrate.

Mechanistic Overview: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps. While several pathways have been proposed, the most widely accepted involves the following stages[4][7][8]:

-

Deprotonation: A basic catalyst removes an acidic proton from the active methylene compound (e.g., malononitrile) to generate a highly reactive carbanion (enolate). The stability of this carbanion, due to resonance delocalization by the electron-withdrawing groups (Z), is crucial for the reaction to proceed with a weak base.[2][7]

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxy-3-(methylsulfanyl)benzaldehyde. This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy compound (an aldol-type adduct).

-

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final, thermodynamically stable, conjugated α,β-unsaturated product. This elimination step is often the rate-determining step and drives the reaction to completion.[7][8]

Caption: The general mechanism of the Knoevenagel condensation.

Application Protocols

The choice of catalyst and solvent system is paramount and can be tailored based on available resources, desired reaction times, and green chemistry considerations.[9] We present two distinct, validated protocols for the condensation of 4-methoxy-3-(methylsulfanyl)benzaldehyde.

Protocol A: Classic Piperidine-Catalyzed Condensation in Ethanol

This method represents a traditional and highly reliable approach. Piperidine is a widely used secondary amine catalyst that is effective for this transformation.[10] Ethanol serves as an excellent solvent that facilitates the dissolution of reactants and, in many cases, the crystallization of the product upon cooling.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-3-(methylsulfanyl)benzaldehyde (1.82 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add ethanol (30 mL) and stir the mixture until the aldehyde is completely dissolved.

-

Addition of Active Methylene Compound: Add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv.) to the solution. A slight exotherm may be observed.

-

Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv.) dropwise to the stirring mixture. The solution will typically turn yellow or orange.

-

Reaction: Heat the mixture to reflux (~78°C) and maintain for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials, and dry under vacuum. The resulting product, 2-(4-methoxy-3-(methylthio)benzylidene)malononitrile, is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

Protocol B: Green, Solvent-Free Condensation using Ammonium Acetate

This protocol aligns with the principles of green chemistry by eliminating the use of volatile organic solvents.[5][11][12] Ammonium acetate serves as an inexpensive and environmentally benign catalyst.[5] The reaction is performed under solvent-free (neat) conditions, often accelerated by gentle heating or sonication.

Step-by-Step Methodology:

-

Reagent Combination: In a 50 mL beaker or mortar, combine 4-methoxy-3-(methylsulfanyl)benzaldehyde (1.82 g, 10.0 mmol, 1.0 equiv.) and malononitrile (0.66 g, 10.0 mmol, 1.0 equiv.).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (~0.08 g, 1.0 mmol, 0.1 equiv.).

-

Reaction Initiation:

-

Grinding Method: Using a pestle, grind the mixture at room temperature for 5-10 minutes. The mixture will typically become a paste or melt as the reaction proceeds.[9]

-

Heating Method: Alternatively, place the beaker on a hot plate and heat gently to 60-80°C with continuous stirring using a glass rod for 15-30 minutes.

-

-

Monitoring: Check for completion by taking a small sample, dissolving it in ethyl acetate, and running a TLC as described in Protocol A.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) to the solid mass and stir vigorously to break it up.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 15 mL) to remove the ammonium acetate catalyst, and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 4. pharmdguru.com [pharmdguru.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. orientjchem.org [orientjchem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pure.tue.nl [pure.tue.nl]

- 12. tandfonline.com [tandfonline.com]

Application Note: Strategic Utilization of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in Medicinal Chemistry

Introduction: The "Sulfur Switch" in Drug Design

In modern medicinal chemistry, the strategic replacement of oxygen atoms with sulfur—often termed the "sulfur switch"—is a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead compound. 4-Methoxy-3-(methylsulfanyl)benzaldehyde (CAS 75889-55-3) represents a critical scaffold for this strategy.

Structurally, this intermediate offers a 4-methoxy group (electron-donating, H-bond acceptor) paired with a 3-methylsulfanyl (methylthio) group. This specific substitution pattern is valuable for three primary reasons:

-

Bioisosterism: The methylsulfanyl group (

) is a lipophilic bioisostere of the methoxy group ( -

Metabolic Tuning: The sulfide moiety serves as a metabolic handle. It can be selectively oxidized to a sulfoxide (chiral center) or sulfone (strong H-bond acceptor), allowing researchers to "tune" the polarity and solubility of the final drug candidate without changing the carbon skeleton.

-

Scaffold Versatility: The aldehyde functionality allows for rapid diversification via reductive amination, Knoevenagel condensation, or Wittig olefination, making it an ideal starting point for synthesizing analogs of PDE4 inhibitors (e.g., thio-variants of Rolipram) and Kinase Inhibitors .

Chemical Profile & Stability[1][2]

| Property | Specification |

| Chemical Name | 4-Methoxy-3-(methylsulfanyl)benzaldehyde |

| CAS Number | 75889-55-3 (Isomer specific) |

| Molecular Formula | |

| Molecular Weight | 182.24 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| Storage | 2-8°C, under inert atmosphere ( |

Synthetic Pathways & Protocols

The following protocols describe the de novo synthesis of the intermediate from a halo-precursor, followed by its two most critical downstream applications: Reductive Amination (Library generation) and Oxidative Tuning (Metabolic optimization).

Visual Workflow

Figure 1: Strategic workflow for synthesizing and utilizing 4-Methoxy-3-(methylsulfanyl)benzaldehyde.

Protocol A: Synthesis from 3-Bromo-4-methoxybenzaldehyde

Objective: To install the methylsulfanyl group via Copper-catalyzed Ullmann-type coupling.

Reagents:

-

3-Bromo-4-methoxybenzaldehyde (1.0 eq)

-

Sodium thiomethoxide (

) (1.5 eq) -

Copper(I) Iodide (

) (10 mol%) -

L-Proline (20 mol%) (Ligand)

- (2.0 eq)

-

DMSO (anhydrous)

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-Bromo-4-methoxybenzaldehyde (215 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(276 mg, 2.0 mmol). -

Inertion: Evacuate and backfill with Argon three times.

-

Addition: Add anhydrous DMSO (2.0 mL) and Sodium thiomethoxide (105 mg, 1.5 mmol) under Argon flow.

-

Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -

Yield: Expect 85–92% yield of a pale yellow solid.

Protocol B: Reductive Amination (Library Generation)

Objective: To attach a pharmacophore (e.g., an amine) to the aldehyde handle.

Reagents:

-

4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq)

-

Primary/Secondary Amine (e.g., Morpholine or Benzylamine) (1.1 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq) -

Acetic Acid (catalytic, 1-2 drops)

-

DCM (Dichloromethane)

Procedure:

-

Imine Formation: Dissolve the aldehyde (182 mg, 1.0 mmol) and amine (1.1 mmol) in DCM (5 mL). Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool to 0°C. Add

(318 mg, 1.5 mmol) portion-wise. -

Stir: Allow to warm to RT and stir overnight (12h).

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM (3 x 10 mL). Dry organic layer over

. -

Analysis: The crude product is typically >95% pure.[1] If necessary, purify via amine-functionalized silica or standard flash chromatography.

Protocol C: Oxidation to Sulfone (Metabolic Tuning)

Objective: To convert the thioether (

Reagents:

-

4-Methoxy-3-(methylsulfanyl)benzaldehyde derivative (1.0 eq)

-

m-Chloroperbenzoic acid (m-CPBA) (2.5 eq)

-

DCM (Dichloromethane)

Procedure:

-

Dissolution: Dissolve the thioether substrate (1.0 mmol) in DCM (10 mL) and cool to 0°C.

-

Oxidation: Slowly add m-CPBA (2.5 mmol) portion-wise over 10 minutes.

-

Note: Adding 1.0 eq yields the Sulfoxide (chiral). Adding excess (>2.2 eq) yields the Sulfone .

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

-

Workup: Quench with saturated

(to reduce excess peroxide) followed by saturated -

Isolation: Extract with DCM, dry, and concentrate. The sulfone product typically crystallizes upon standing.

Application Case Study: Designing a "Thio-Rolipram" Analog

Context: Rolipram is a classic PDE4 inhibitor with a 3-cyclopentyloxy-4-methoxy substitution pattern. The "Thio-Rolipram" analog replaces the ether oxygen with sulfur to probe the hydrophobic pocket of the PDE4 enzyme.

Experimental Logic:

-

Starting Material: Use 4-Methoxy-3-(methylsulfanyl)benzaldehyde .

-

Transformation: Perform a Knoevenagel condensation with malonic acid to form the cinnamic acid derivative.

-

Cyclization: Follow standard literature protocols (Michael addition of nitromethane followed by reduction/lactamization) to build the pyrrolidinone ring.

-

Outcome: The resulting molecule retains the 4-methoxy anchor but presents a larger, more lipophilic sulfur atom at the 3-position, potentially altering selectivity against PDE4 subtypes (PDE4B vs PDE4D).

References

-

Synthesis of Thioethers: Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Thiols. . (Grounding for Protocol A).

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. . (Grounding for Protocol B).

-

Oxidation Strategies: Caron, S., et al. (2006). Large-Scale Oxidation of Sulfides to Sulfones. . (Grounding for Protocol C).

-

PDE4 Inhibitor SAR: Manallack, D. T., et al. (2005). The significance of acid/base properties in drug discovery. . (Context for Sulfone/Sulfoxide tuning).

-

Compound Data: PubChem. 4-Methoxy-3-(methylsulfanyl)benzaldehyde (CID 14361743). .

Sources

Chalcone synthesis from 4-Methoxy-3-(methylsulfanyl)benzaldehyde and acetophenones

Application Note & Protocol

Topic: High-Yield Synthesis of Biologically Relevant Chalcones via Claisen-Schmidt Condensation of 4-Methoxy-3-(methylsulfanyl)benzaldehyde with Substituted Acetophenones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds that serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Their characteristic α,β-unsaturated ketone framework is responsible for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The versatility in substituting the two aromatic rings allows for the fine-tuning of their biological profiles, making them a highly attractive scaffold in medicinal chemistry and drug discovery.

This application note provides a comprehensive guide to the synthesis of a series of chalcones derived from 4-Methoxy-3-(methylsulfanyl)benzaldehyde and various substituted acetophenones. The protocol is based on the robust and widely adopted Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction.[2][4] We will delve into the mechanistic rationale, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization, ensuring a reproducible and efficient synthesis of these high-value compounds.

Principles of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[5] The reaction proceeds via a base-catalyzed mechanism, which is preferable to acid catalysis as it minimizes side reactions, such as Friedel-Crafts type reactions with the aromatic rings, leading to higher purity and yield of the desired product.[6]

The key steps are:

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[7][8] This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct).

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone—the chalcone.

The presence of electron-donating groups like methoxy (-OCH₃) and methylsulfanyl (-SCH₃) on the benzaldehyde ring can influence the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics.

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol

This protocol details the general procedure for the synthesis of chalcones from 4-Methoxy-3-(methylsulfanyl)benzaldehyde.

Materials and Equipment

-

Reagents:

-

4-Methoxy-3-(methylsulfanyl)benzaldehyde (CAS: 75889-55-3)[9]

-

Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methylacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl, dilute)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Büchner funnel and vacuum flask

-

Beakers and graduated cylinders

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

-

Melting point apparatus

-

Rotary evaporator

-

General Synthetic Procedure

-

Catalyst Preparation: In a 100 mL Erlenmeyer flask, dissolve 2.0 g (50 mmol) of NaOH pellets in 20 mL of deionized water, then add 15 mL of 95% ethanol. Cool the solution to room temperature.

-

Reactant Solution: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the selected acetophenone derivative in 30 mL of 95% ethanol.

-

Reaction Initiation: While stirring vigorously, add 10 mmol (1.82 g) of 4-Methoxy-3-(methylsulfanyl)benzaldehyde to the acetophenone solution.

-

Condensation: Slowly add the cooled NaOH solution dropwise to the stirred reactant mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed.[10] The reaction is often exothermic; maintain the temperature at or below 25°C using a water bath if necessary.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours.[10] Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase), checking for the consumption of the starting aldehyde.[11]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice and acidify to a pH of ~5-6 with dilute HCl. This neutralizes the excess base and precipitates the crude chalcone product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the filtrate is neutral.[12]

-

Drying: Allow the crude product to air-dry or dry in a desiccator. Determine the crude yield.

Purification Protocol: Recrystallization

Purification is crucial to remove unreacted starting materials and by-products.[13] Recrystallization from ethanol is the most common and effective method.[11][14]

-

Transfer the crude chalcone to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Using excessive solvent will reduce the recovery yield.[15]

-

Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.[15]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

-

Determine the final yield and measure the melting point. A sharp melting point range indicates high purity.

Application: Synthesis of a Chalcone Series

The described protocol is applicable to a range of substituted acetophenones. The electronic nature of the substituent on the acetophenone ring can affect reaction times and yields.

| Entry | Acetophenone Substituent (R) | Product Name | Typical Yield (%) | Melting Point (°C) |

| 1 | H | (E)-1-phenyl-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 85-92 | To be determined |

| 2 | 4-Cl | (E)-1-(4-chlorophenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 82-90 | To be determined |

| 3 | 4-CH₃ | (E)-1-(4-methylphenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 88-95 | To be determined |

| 4 | 4-OCH₃ | (E)-1-(4-methoxyphenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 87-94 | To be determined |

Note: Yields are estimates and can vary based on reaction scale and specific conditions.

Workflow Visualization

Caption: Figure 2: Experimental Workflow.

Characterization of Synthesized Chalcones

The structure and purity of the final products must be confirmed using standard spectroscopic techniques.[16][17]

-

¹H NMR Spectroscopy: The presence of the α,β-unsaturated system is confirmed by two characteristic doublets for the vinylic protons (Hα and Hβ) in the range of δ 7.0–8.5 ppm. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[18][19] Signals for the aromatic protons and the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups will also be present in their expected regions.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the chalcone typically appears in the downfield region around δ 186-197 ppm.[18] The α- and β-carbons of the enone system give signals between δ 116-128 and δ 137-145 ppm, respectively.[18]

-

FT-IR Spectroscopy: A strong absorption band corresponding to the conjugated C=O stretching vibration is expected around 1630-1670 cm⁻¹.[20] Another characteristic band for the C=C double bond stretch will appear around 1550-1620 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized chalcone, confirming its elemental composition.

Conclusion

The Claisen-Schmidt condensation offers a reliable, high-yield, and scalable method for the synthesis of chalcones from 4-Methoxy-3-(methylsulfanyl)benzaldehyde and various acetophenones. This protocol provides a clear, step-by-step guide for researchers, enabling the efficient production of these biologically important scaffolds. Proper purification and thorough characterization are essential to ensure the quality of the compounds for subsequent biological evaluation in drug discovery programs.

References

Sources

- 1. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 75889-55-3|4-Methoxy-3-(methylsulfanyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homework.study.com [homework.study.com]

- 14. jetir.org [jetir.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jetir.org [jetir.org]

Application Note: Reductive Amination Architectures for 4-Methoxy-3-(methylsulfanyl)benzaldehyde

Executive Summary & Strategic Analysis

This technical guide details the reductive amination of 4-Methoxy-3-(methylsulfanyl)benzaldehyde (CAS: 2437-88-9 / 75889-55-3), a critical pharmacophore intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The Chemoselective Challenge

Synthesizing amines from this specific substrate presents a unique dichotomy of electronic and catalytic challenges that standard "textbook" protocols often fail to address:

-

Catalyst Poisoning (The Sulfur Effect): The C3-methylsulfanyl (-SMe) group acts as a potent Lewis base poison for heterogeneous transition metal catalysts. Standard catalytic hydrogenation (Pd/C, H₂, 1 atm) is not recommended due to rapid catalyst deactivation and potential desulfurization side reactions.

-

Electronic Deactivation: The para-methoxy and meta-thiomethyl groups are electron-donating. This increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. Imine formation equilibrium is consequently slower, requiring forcing conditions (dehydrating agents or acid catalysis).

-

Oxidative Sensitivity: While the reaction is reductive, the thioether moiety is susceptible to oxidation (to sulfoxide/sulfone) during aggressive workups or if exposed to ambient air in the presence of radical initiators.

Recommended Synthetic Route

To ensure reproducibility and scalability, this guide prioritizes Hydride Transfer Reagents over catalytic hydrogenation. The primary protocol utilizes Sodium Triacetoxyborohydride (STAB) due to its exceptional selectivity for iminiums over aldehydes, preventing the formation of benzyl alcohol byproducts.

Mechanistic Pathway & Logic

The reductive amination proceeds via two distinct phases: equilibrium-driven imine formation followed by irreversible hydride reduction.

Figure 1: Mechanistic flow of the reductive amination.[1] Note that the acid catalyst is crucial for protonating the hemiaminal to facilitate water loss, driving the equilibrium toward the reactive iminium species.

Protocol A: The "Gold Standard" (STAB Method)

Applicability: High-value synthesis, library generation, substrates with acid-sensitive groups. Success Rate: >95% Scale: 1 mmol to 100 mmol

Materials

-

Substrate: 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Imine Pre-Complexation:

-

In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

Add the amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv). Note: If using an amine hydrochloride salt, add 1.0 equiv of Et3N to free the base, and increase AcOH to 2.0 equiv.[2]

-

Critical Step: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the imine/iminium equilibrium to establish.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 5 minutes. Caution: Mild gas evolution (H2) may occur.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (slowly) until pH ~8.

-

Phase Separation: Extract with DCM (3x).

-

Wash: Wash combined organics with Brine (1x).

-

Drying: Dry over anhydrous Na₂SO₄.[1] Filter and concentrate in vacuo.

-

-

Purification:

-

The crude material is often >90% pure. If necessary, purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate (for non-polar amines) or DCM/MeOH/NH₃ (95:5:0.5) for polar amine products.

-

Protocol B: The "Cost-Effective" Step-Wise Method (NaBH4)

Applicability: Large-scale synthesis where STAB cost is prohibitive; substrates requiring strict removal of water.

Rationale

Sodium Borohydride (NaBH₄) is a stronger reductant than STAB and will reduce aldehydes to alcohols if added too early. Therefore, the imine must be fully formed before reduction.[3]

Step-by-Step Procedure

-

Imine Formation:

-

Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol (MeOH).

-

Add anhydrous MgSO₄ (2.0 equiv) or activated 3Å Molecular Sieves to the flask to scavenge water and drive the equilibrium.

-

Stir at Reflux (65°C) for 2–4 hours or at RT for 12 hours.

-

Check Point: Monitor by TLC/NMR to ensure aldehyde consumption.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Filtration (Optional but Recommended): Filter off the drying agent (sieves/MgSO₄) under inert gas to prevent re-hydrolysis during reduction.

-

Add NaBH₄ (1.0 – 1.2 equiv) portion-wise.

-

Stir at RT for 2 hours.

-

-

Workup:

-

Quench with 1M HCl (carefully) to destroy excess borohydride and hydrolyze borate complexes.

-

Basify to pH >10 using 2M NaOH.

-

Extract with EtOAc or DCM.

-

Comparative Data & Troubleshooting

Reagent Selection Matrix

| Parameter | Protocol A (STAB) | Protocol B (NaBH4) | Catalytic H2 (Pd/C) |

| Selectivity | Excellent (Reduces imine > aldehyde) | Moderate (Must pre-form imine) | Poor (S-poisoning) |

| Water Tolerance | High (Scavenges water) | Low (Requires dehydration) | N/A |

| Side Products | Minimal | Benzyl Alcohol (if not careful) | Desulfurized product |

| Cost | High | Low | Moderate |

| Recommendation | Primary Choice | Scale-up Alternative | Avoid |

Troubleshooting Guide

-

Problem: Low Conversion / Recovered Aldehyde.

-

Cause: The electron-rich nature of the aldehyde slows imine formation.

-

Fix: Increase the pre-stirring time in Protocol A to 2 hours. Add 3Å molecular sieves to the reaction mixture.

-

-

Problem: Formation of Benzyl Alcohol.

-

Cause: Reducing agent reduced the aldehyde before the amine reacted.

-

Fix: Ensure the amine is not sterically compromised. If using NaBH4, ensure 100% imine formation (via NMR) before adding reductant.

-

-

Problem: Sulfide Oxidation.

-

Cause: Exposure to peroxides in ether solvents or aggressive workup.

-

Fix: Use fresh solvents (DCE/DCM). Avoid bleach or peroxide-containing solvents.

-

Analytical Validation

When characterizing the product, the 4-Methoxy-3-(methylsulfanyl) substitution pattern provides distinct NMR handles:

-

¹H NMR (CDCl₃):

-

-OCH₃: Singlet, δ ~3.8 – 3.9 ppm.

-

-SMe: Singlet, δ ~2.4 – 2.5 ppm.

-

Benzylic CH₂: Singlet/Doublet (depending on amine), δ ~3.7 – 3.9 ppm (shifts upfield from the aldehyde signal at ~9.8 ppm).

-

-

¹³C NMR: Look for the disappearance of the carbonyl carbon (~190 ppm) and appearance of the benzylic carbon (~50–60 ppm).

References

-

Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862. Link

-

Grounding: Establishes STAB as the superior reagent for minimizing alcohol byproducts.[5]

-

-

Menegazzo, F., et al. (2008).[6] "Bimetallic Pd–Au catalysts for benzaldehyde hydrogenation: Effects of preparation and of sulfur poisoning." Journal of Catalysis. Link

- Grounding: Validates the risk of sulfur poisoning in catalytic hydrogen

-

Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93(12), 2897–2904. Link

-

Grounding: Foundational text on pH control in reductive amination.[2]

-

-

PubChem Compound Summary. "4-methoxy-3-(methylsulfanyl)benzaldehyde."[7] Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. PubChemLite - 4-methoxy-3-(methylsulfanyl)benzaldehyde (C9H10O2S) [pubchemlite.lcsb.uni.lu]

- 8. Sci-Hub. Effect of S-compounds and CO on hydrogenation of aldehydes over reduced and sulfided Ni–Mo/Al2O3 catalysts / Applied Catalysis A: General, 2005 [sci-hub.box]

- 9. researchgate.net [researchgate.net]

Preparation of 3-Methylthio-4-methoxycinnamic Acid Derivatives: An Application Note and Protocol for Researchers

Introduction: The Significance of Substituted Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] These naturally occurring phenolic compounds and their synthetic analogs have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] The biological efficacy of these molecules can be significantly modulated by the nature and position of substituents on the phenyl ring.[1] The introduction of a methylthio (-SCH₃) group, in particular, has been shown to influence the bioactivity of various pharmacophores, potentially enhancing their antimicrobial and anticancer properties.[2] This guide provides a comprehensive protocol for the preparation of 3-methylthio-4-methoxycinnamic acid, a promising but less-explored derivative, offering researchers a detailed roadmap for its synthesis and characterization.

Synthetic Strategy: A Two-Step Approach from Vanillin

The synthesis of 3-methylthio-4-methoxycinnamic acid can be efficiently achieved through a two-step process commencing with the readily available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow for the preparation of 3-methylthio-4-methoxycinnamic acid from vanillin.

The initial step involves the regioselective introduction of a methylthio group at the ortho-position to the hydroxyl group of vanillin. This is followed by a Knoevenagel condensation of the resulting 3-methylthio-4-methoxybenzaldehyde with malonic acid to yield the target cinnamic acid derivative.

Part 1: Synthesis of 3-Methylthio-4-methoxybenzaldehyde

The introduction of a methylthio group ortho to a hydroxyl group on a benzene ring can be achieved through various methods. A plausible and accessible approach involves the reaction of vanillin with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, such as hydrochloric acid. This reaction proceeds via a Pummerer-type rearrangement mechanism.

Reaction Mechanism:

Caption: Proposed mechanism for the ortho-methylthiolation of vanillin using DMSO.

Experimental Protocol: Synthesis of 3-Methylthio-4-methoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent such as acetic acid.

-

Reagent Addition: Add dimethyl sulfoxide (DMSO, 2-3 equivalents) to the solution. Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture while stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate of the crude product should form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methylthio-4-methoxybenzaldehyde.

Part 2: Knoevenagel Condensation to 3-Methylthio-4-methoxycinnamic Acid

The Knoevenagel condensation is a classic and reliable method for the formation of a carbon-carbon double bond.[4] In this step, the synthesized 3-methylthio-4-methoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[5] The reaction proceeds through a nucleophilic addition followed by dehydration and decarboxylation.

Reaction Mechanism:

Caption: Mechanism of the Knoevenagel condensation for the synthesis of the target cinnamic acid.

Experimental Protocol: Synthesis of 3-Methylthio-4-methoxycinnamic Acid

-

Reaction Setup: In a round-bottom flask, combine 3-methylthio-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).

-

Solvent and Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude 3-methylthio-4-methoxycinnamic acid can be further purified by recrystallization from ethanol or a similar solvent.

Characterization of 3-Methylthio-4-methoxycinnamic Acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Expected to be in the range of 180-200 °C. |

| ¹H NMR | - Aromatic protons (3H, multiplets).- Vinylic protons (2H, doublets, with a large coupling constant ~16 Hz, indicative of a trans-alkene).- Methoxy protons (3H, singlet).- Methylthio protons (3H, singlet).- Carboxylic acid proton (1H, broad singlet). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (~170 ppm).- Vinylic carbons (~115-145 ppm).- Aromatic carbons (~110-150 ppm).- Methoxy carbon (~56 ppm).- Methylthio carbon (~15 ppm). |

| IR (Infrared) Spectroscopy | - O-H stretch of carboxylic acid (broad, ~2500-3300 cm⁻¹).- C=O stretch of carboxylic acid (~1680-1710 cm⁻¹).- C=C stretch of alkene (~1620-1640 cm⁻¹).- C-O stretch of ether (~1250 cm⁻¹).- C-S stretch (~600-800 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₃S. |

Applications in Drug Development and Research

Cinnamic acid derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The introduction of a methylthio group can enhance these properties.

-

Antimicrobial Activity: Several studies have reported the antimicrobial properties of cinnamic acid derivatives.[1] The presence of a sulfur-containing moiety, such as a methylthio group, can contribute to this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymes.[2] Further research is warranted to evaluate the specific antimicrobial spectrum and potency of 3-methylthio-4-methoxycinnamic acid against various bacterial and fungal strains.

-

Anticancer Potential: Cinnamic acid derivatives have been investigated as potential anticancer agents, with some compounds showing promising cytotoxic effects against various cancer cell lines.[3][6] The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The unique electronic and steric properties conferred by the methylthio and methoxy substituents may lead to novel interactions with biological targets, making this class of compounds worthy of investigation in cancer research.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 3-methylthio-4-methoxycinnamic acid derivatives. By leveraging a two-step synthetic strategy starting from the readily available precursor vanillin, researchers can efficiently access this promising compound for further investigation. The outlined characterization techniques and discussion of potential applications aim to facilitate the exploration of this and related substituted cinnamic acids in the ongoing quest for novel therapeutic agents.

References

-

Bułakowska, A., Sławiński, J., Hałasa, R., Hering, A., Gucwa, M., Ochocka, J. R., & Stefanowicz-Hajduk, J. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3087. [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

-

Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Żesławska, E. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 23(12), 3328. [Link]

-

Chen, J., Wang, F., & Liu, J. (2020). Synthetic methods and biological activities of vanillin derivatives. Future Medicinal Chemistry, 12(1), 63-83. [Link]

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]

-

Knoevenagel Condensation. (2022). In Scribd. Retrieved from [Link]

-

Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry–A European Journal, e202303698. [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. (n.d.). Rhodium Archive. Retrieved from [Link]

-

Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of 4-Methoxy-3-(methylsulfanyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(methylsulfanyl)benzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of three key functional groups—the aldehyde, a methoxy group, and a methylsulfanyl group—offers a versatile platform for a variety of chemical transformations. The electron-donating nature of both the methoxy and methylsulfanyl substituents enhances the electron density of the aromatic ring and influences the reactivity of the aldehyde group. This guide provides detailed application notes and protocols for the functionalization of the aldehyde group in 4-Methoxy-3-(methylsulfanyl)benzaldehyde, enabling the synthesis of diverse derivatives for research and development.

Chemical Profile of 4-Methoxy-3-(methylsulfanyl)benzaldehyde

| Property | Value |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| CAS Number | 75889-55-3 |

| Appearance | (Predicted) Pale yellow solid or oil |

| Key Reactive Site | Aldehyde group (-CHO) |

Oxidation to Carboxylic Acid

The oxidation of the aldehyde group in 4-Methoxy-3-(methylsulfanyl)benzaldehyde to a carboxylic acid yields 4-Methoxy-3-(methylsulfanyl)benzoic acid, a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Scientific Rationale

The presence of electron-donating methoxy and methylsulfanyl groups on the aromatic ring increases the electron density at the aldehyde carbon, which can make oxidation slightly more challenging compared to electron-deficient benzaldehydes. However, several mild and efficient oxidation methods can be employed. A TEMPO-catalyzed oxidation offers high selectivity under mild conditions, preventing over-oxidation or side reactions involving the sulfur atom.[1]

Reaction Pathway: Oxidation

Caption: Oxidation of the aldehyde to a carboxylic acid.

Protocol: TEMPO-Catalyzed Oxidation

Materials:

-

4-Methoxy-3-(methylsulfanyl)benzaldehyde

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Sodium phosphate buffer (pH 7)

-

Dichloromethane (DCM)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in dichloromethane.

-

Add an aqueous sodium phosphate buffer (pH 7).

-

To the biphasic mixture, add TEMPO (0.01 eq) and a catalytic amount of aqueous sodium hypochlorite solution.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

-

Slowly add the sodium chlorite solution to the reaction mixture over 1-2 hours, maintaining the temperature at 20-25 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol, yielding (4-Methoxy-3-(methylsulfanyl)phenyl)methanol, is a fundamental transformation that provides a precursor for ethers, esters, and halides.

Scientific Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes in the presence of other functional groups like the methylsulfanyl ether.[2][3] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[4][5]

Reaction Pathway: Reduction

Caption: Reduction of the aldehyde to a primary alcohol.

Protocol: Sodium Borohydride Reduction

Materials:

-

4-Methoxy-3-(methylsulfanyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Acidify the mixture to pH ~6 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography if necessary.

Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation and the synthesis of complex molecular scaffolds.

Scientific Rationale

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide.[6][7] The electronic nature of the substituents on the benzaldehyde can influence the reaction rate. Electron-donating groups, such as the methoxy and methylsulfanyl groups in the target molecule, may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to unsubstituted benzaldehyde.[8] The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide used.[9]

Reaction Pathway: Wittig Reaction

Caption: Wittig olefination of the aldehyde.

Protocol: General Wittig Olefination

Materials:

-

4-Methoxy-3-(methylsulfanyl)benzaldehyde

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation for α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[10]

Scientific Rationale